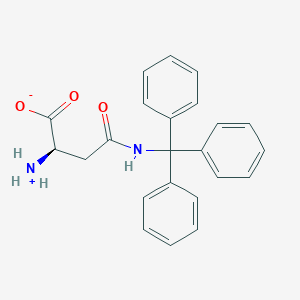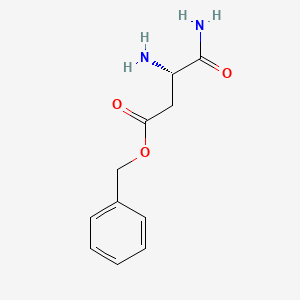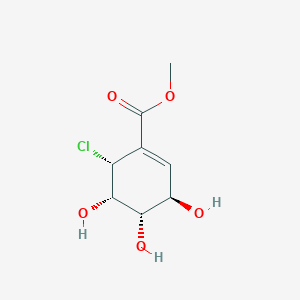
H-Asp(OBzl)-OtBu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Asp(OBzl)-OtBu, also known as N-tert-butoxycarbonyl-L-aspartic acid β-benzyl ester, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis and serves as a protecting group for the carboxyl and amino groups of aspartic acid. The presence of the benzyl ester and tert-butyl ester groups makes it a valuable intermediate in the synthesis of various peptides and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp(OBzl)-OtBu typically involves the protection of the carboxyl and amino groups of aspartic acid. One common method is the esterification of the β-carboxyl group with benzyl alcohol, followed by the protection of the α-carboxyl group with tert-butyl ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and protection reactions. The process is optimized for high yield and purity, often using automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
H-Asp(OBzl)-OtBu undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield aspartic acid.
Reduction: The benzyl ester can be reduced to the corresponding alcohol using hydrogenation.
Substitution: The tert-butyl ester can be substituted with other protecting groups or functional groups under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Use of reagents like trifluoroacetic acid (TFA) for deprotection of the tert-butyl ester.
Major Products Formed
Aspartic acid: Formed upon complete hydrolysis of the ester groups.
Benzyl alcohol: Formed upon reduction of the benzyl ester.
Deprotected aspartic acid derivatives: Formed upon substitution reactions.
Aplicaciones Científicas De Investigación
H-Asp(OBzl)-OtBu has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Serves as an intermediate in the synthesis of peptide-based drugs and prodrugs.
Bioconjugation: Used in the modification of biomolecules for various applications in biotechnology and medicine.
Material Science: Employed in the synthesis of peptide-based materials with unique properties
Mecanismo De Acción
The mechanism of action of H-Asp(OBzl)-OtBu primarily involves its role as a protecting group in peptide synthesis. The benzyl ester and tert-butyl ester groups protect the carboxyl and amino groups of aspartic acid, preventing unwanted side reactions during peptide bond formation. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butoxycarbonyl-L-glutamic acid β-benzyl ester: Similar in structure but derived from glutamic acid.
N-tert-butoxycarbonyl-L-aspartic acid α-benzyl ester: Similar but with the benzyl ester group at the α-position.
N-tert-butoxycarbonyl-L-serine benzyl ester: Similar protecting groups but derived from serine
Uniqueness
H-Asp(OBzl)-OtBu is unique due to its specific protecting groups that provide stability and selectivity during peptide synthesis. The combination of benzyl and tert-butyl esters offers a balance between stability and ease of removal, making it a preferred choice in synthetic chemistry .
Propiedades
IUPAC Name |
4-O-benzyl 1-O-tert-butyl (2S)-2-aminobutanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNHAOOUAHIECU-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid](/img/structure/B7840459.png)
![(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B7840465.png)












